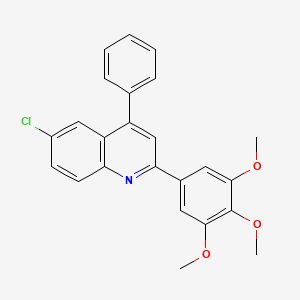
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline typically involves the use of copper salts and D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source
Analyse Chemischer Reaktionen
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents.
Phenyl derivatives: These compounds share the phenyl group but differ in their core structures.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
21923-49-9 |
|---|---|
Molekularformel |
C24H20ClNO3 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
6-chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinoline |
InChI |
InChI=1S/C24H20ClNO3/c1-27-22-11-16(12-23(28-2)24(22)29-3)21-14-18(15-7-5-4-6-8-15)19-13-17(25)9-10-20(19)26-21/h4-14H,1-3H3 |
InChI-Schlüssel |
FSAIVDWVCUYMDU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

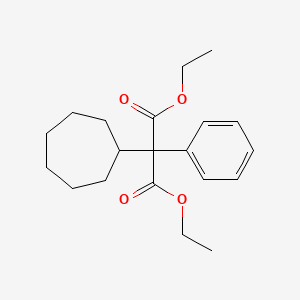
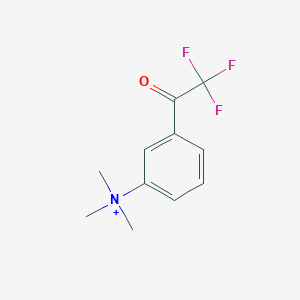
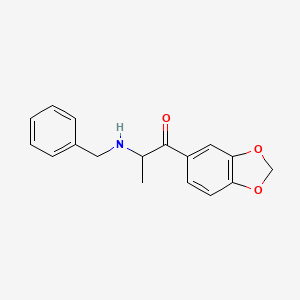
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
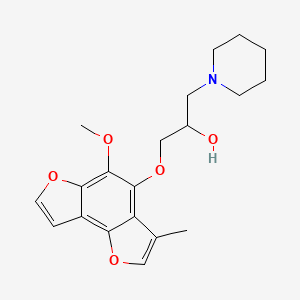
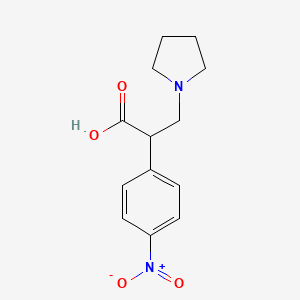
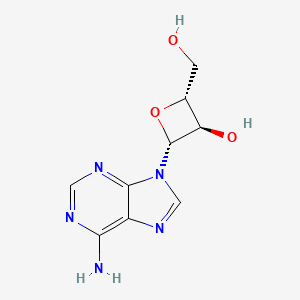
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)

